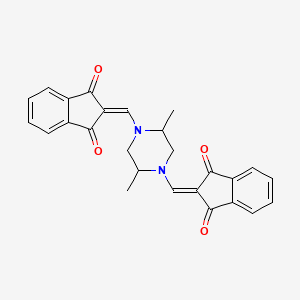
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is a chemical compound that has been the subject of much scientific research in recent years. This compound is a chiral amine that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is not fully understood. However, research has shown that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. The compound may also have an effect on the levels of certain neurotransmitters in the brain, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Research has shown that (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have an effect on the levels of certain neurotransmitters in the brain, which could contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has been found to have potential as a treatment for cancer and neurodegenerative diseases. However, the compound's chiral nature and the challenges associated with its synthesis can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
Future Directions
There are many future directions for research on (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine. One area of research could be the development of new drugs based on the compound's structure and properties. Another area of research could be the investigation of the compound's mechanism of action and potential side effects. Additionally, research could focus on the synthesis of the compound using more efficient and cost-effective methods. Overall, (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has the potential to be a valuable tool in the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been achieved using various methods. One of the most common methods involves the reduction of a ketone intermediate using a chiral reducing agent. Another method involves the reduction of a corresponding nitrile intermediate using a reducing agent such as lithium aluminum hydride. The synthesis of this compound is challenging due to its chiral nature, and the yield of the product can vary depending on the method used.
Scientific Research Applications
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been found to have potential applications in the field of medicinal chemistry. The compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Research has shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2R)-2-(4,4-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOOBQUCGGFGG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)
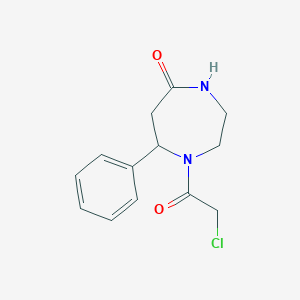
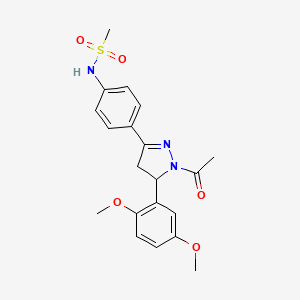
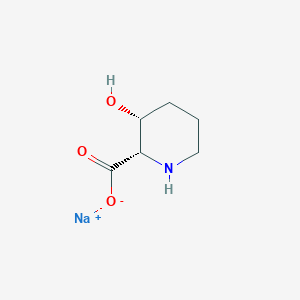
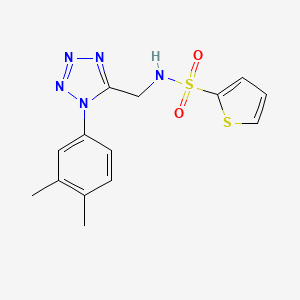
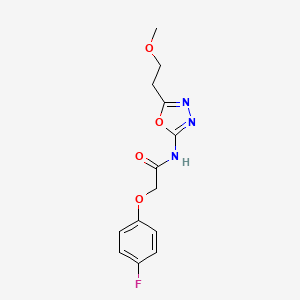
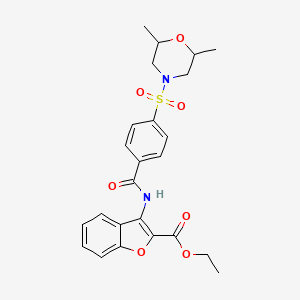
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)


![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)
